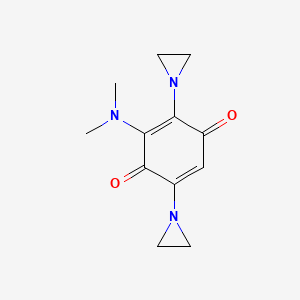![molecular formula C23H37FO3 B12552208 4-[(16-Fluorohexadecyl)oxy]benzoic acid CAS No. 142894-94-8](/img/structure/B12552208.png)
4-[(16-Fluorohexadecyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(16-Fluorohexadecyl)oxy]benzoic acid is an organic compound that features a benzoic acid core with a 16-fluorohexadecyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(16-Fluorohexadecyl)oxy]benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with 16-fluorohexadecanol. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the ether bond. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(16-Fluorohexadecyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-[(16-Fluorohexadecyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(16-Fluorohexadecyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorohexadecyl chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The benzoic acid moiety can interact with proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzoic acid
- 4-Hydroxybenzoic acid
- 16-Fluorohexadecanol
Uniqueness
4-[(16-Fluorohexadecyl)oxy]benzoic acid is unique due to its combination of a long fluoroalkyl chain and a benzoic acid core. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for specific interactions with biological membranes and proteins.
Properties
CAS No. |
142894-94-8 |
|---|---|
Molecular Formula |
C23H37FO3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-(16-fluorohexadecoxy)benzoic acid |
InChI |
InChI=1S/C23H37FO3/c24-19-13-11-9-7-5-3-1-2-4-6-8-10-12-14-20-27-22-17-15-21(16-18-22)23(25)26/h15-18H,1-14,19-20H2,(H,25,26) |
InChI Key |
FALFVCFCDPHESM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)


![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)

![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)



![1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one](/img/structure/B12552191.png)


